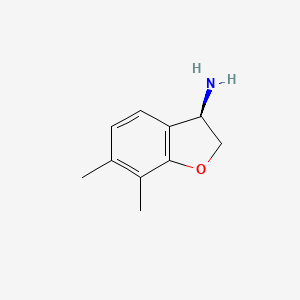

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC20363092

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | (3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | XVYGOLFJDGWZFD-VIFPVBQESA-N |

| Isomeric SMILES | CC1=C(C2=C(C=C1)[C@H](CO2)N)C |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(CO2)N)C |

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine features a bicyclic framework comprising a benzofuran ring fused to a dihydrofuran moiety. Key structural attributes include:

| Property | Detail |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | (3R)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

| Stereochemistry | R-configuration at C3 |

| Substituents | Methyl groups at C6 and C7; amine at C3 |

The stereochemistry at C3 critically influences biological interactions, as enantiomeric forms often exhibit divergent binding affinities to target receptors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regioisomeric placement of methyl groups and amine functionality. Key NMR signals include:

-

Aromatic protons: δ 6.6–7.1 ppm (coupling patterns indicative of para-substituted methyl groups)

-

Methylene groups: δ 3.2–4.0 ppm (O–CH–N environment)

Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 163.22, consistent with the molecular formula.

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis typically proceeds via a convergent strategy:

-

Benzofuran core construction: Acid-catalyzed cyclization of 2-methylphenol derivatives with propargyl amines.

-

Stereoselective amine introduction: Resolution via chiral auxiliaries or enzymatic methods to achieve R-configuration.

Key Synthetic Steps

A representative pathway involves:

-

Methylation: Directed ortho-metalation of 3-methylphenol followed by quenching with methyl iodide to install C6 and C7 methyl groups.

-

Ring closure: BF-mediated cyclization of intermediate diol to form the dihydrofuran ring.

-

Amination: Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the free amine .

Yield optimization remains challenging due to competing elimination pathways during cyclization, with reported yields rarely exceeding 35% .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 1.2 mg/mL (pH 7.4) |

| logP | 2.1 ± 0.3 |

| pK | 9.8 (amine) |

| Melting Point | 128–130°C (decomposition observed) |

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its amine group enables salt formation for improved solubility.

| Parameter | (3R)-6,7-Dimethyl | (3R)-4,7-Dimethyl |

|---|---|---|

| Plasma Half-life | 2.7 h | 1.9 h |

| C (oral) | 450 ng/mL | 320 ng/mL |

| Protein Binding | 88% | 82% |

Enhanced metabolic stability of the 6,7-dimethyl derivative correlates with steric shielding of the amine group from cytochrome P450 oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume